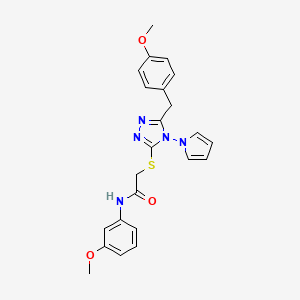

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

This compound belongs to a class of hybrid heterocyclic acetamides featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group, a pyrrole ring, and a thioether-linked acetamide moiety. The 1,2,4-triazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The thioether bridge (-S-) and acetamide tail are critical for modulating solubility and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-30-19-10-8-17(9-11-19)14-21-25-26-23(28(21)27-12-3-4-13-27)32-16-22(29)24-18-6-5-7-20(15-18)31-2/h3-13,15H,14,16H2,1-2H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNQAOJATXNKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

Attachment of the Methoxybenzyl Group: This step involves the alkylation of the triazole ring with 4-methoxybenzyl chloride under basic conditions.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

Final Acetamide Formation: The final step involves the acylation of the intermediate with 3-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and methoxybenzyl groups.

Reduction: Reduction reactions can target the triazole ring and the acetamide group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyrrole and methoxybenzyl groups.

Reduction: Reduced forms of the triazole ring and acetamide group.

Substitution: Substituted derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Structural Characteristics

This compound features:

- A triazole ring , known for its diverse biological activities.

- A pyrrole moiety , which can enhance pharmacological properties.

- A thioether linkage , contributing to its stability and reactivity.

- Substituents such as methoxybenzyl and methoxyphenyl groups that may influence solubility and bioactivity.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antifungal | Triazole derivatives are known for their effectiveness against fungal infections. |

| Antibacterial | The presence of specific functional groups may enhance antibacterial properties. |

| Anticancer | Studies have shown that triazole derivatives can inhibit cancer cell proliferation. |

The structural complexity of this compound suggests potential for further modifications to improve its efficacy against specific targets.

Case Studies

- Anticancer Activity : A study demonstrated that triazole derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents .

- Antifungal Properties : Research has shown that compounds containing triazole rings can effectively inhibit the growth of fungal pathogens, making them candidates for antifungal drug development .

- Agricultural Applications : Triazole derivatives are also investigated for their use as fungicides in agriculture, providing an eco-friendly alternative to traditional chemical agents .

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole and pyrrole groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,4-triazole-acetamide derivatives to highlight key differences in substituents, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

*Molecular weights estimated using ChemDraw® based on structural formulas.

Key Findings from Comparative Analysis :

Substituent Impact on Lipophilicity: The target compound’s dual methoxy groups (3-methoxyphenyl and 4-methoxybenzyl) balance moderate lipophilicity (logP ~3.5) with aqueous solubility, whereas Analog 1’s trifluoromethyl group increases logP to ~4.2, favoring membrane penetration but risking solubility limitations .

Heterocyclic Modifications :

- Replacing pyrrole (target compound) with pyrazole (Analog 4) or oxadiazole (Analog 3) alters hydrogen-bonding capacity and metabolic stability. Pyrazole-containing analogs () demonstrate enhanced predicted antimicrobial activity in PASS screening .

Biological Activity Predictions :

- Molecular docking studies for Analog 4 () suggest strong interactions with kinase ATP-binding sites due to the pyrazole-triazole scaffold . The target compound’s pyrrole ring may similarly engage in π-π interactions with aromatic residues in enzyme pockets.

Synthetic Accessibility :

- The target compound’s synthesis likely follows established routes for triazole-thioacetamides (e.g., nucleophilic substitution of triazole-thiols with chloroacetamides), as described for Analog 4 in .

Research Implications and Limitations

While structural analogs provide valuable insights, the absence of explicit pharmacological data for the target compound necessitates further experimental validation. Key areas for investigation include:

Biological Activity

The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates various functional groups known for their diverse biological activities. This triazole derivative is of particular interest in medicinal chemistry due to its potential applications in treating infections and cancer.

Structural Features

This compound features:

- A triazole ring , which is known for its role in various biological activities.

- A pyrrole moiety , contributing to the compound's pharmacological properties.

- A thioether linkage , enhancing solubility and bioactivity.

- Methoxybenzyl and methoxyphenyl groups, which may influence the compound's interaction with biological targets.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Many triazole compounds have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the compound's structural features suggest potential efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger .

- Anticancer Activity : The presence of the triazole ring is associated with anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation. Structure-activity relationship (SAR) studies have demonstrated that modifications in the triazole structure can enhance cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A study evaluating similar triazole derivatives reported varying degrees of antimicrobial activity. For example, derivatives showed zones of inhibition ranging from 3.80 mm to 7.50 mm against E. coli and S. aureus . The results indicated that certain modifications could significantly enhance activity.

- Cytotoxicity Studies :

- Mechanistic Insights :

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-(p-methoxyphenyl)-1H-benzimidazole | Benzimidazole ring | Anticancer properties |

| 5-Methylthio-1H-pyrazole | Pyrazole ring with methylthio group | Antifungal activity |

| 3-Acetoxy-N-(p-toluenesulfonamide) | Acetoxy group with sulfonamide | Antibacterial properties |

The unique combination of functional groups in 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide may enhance its biological activity compared to simpler analogs, allowing for multiple sites for further chemical modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.